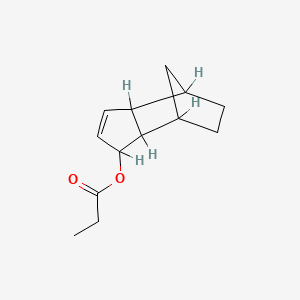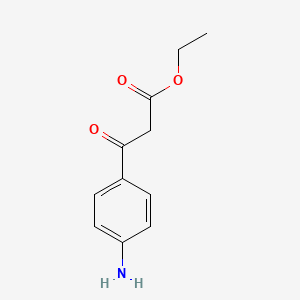
Nicotine, hydrochloride, (+)-
Descripción general
Descripción
Nicotine, hydrochloride, (+)- is a chiral alkaloid derived from the tobacco plant. It is a colorless, oily liquid that is highly toxic and combustible. This compound is widely known for its presence in tobacco products and its role as a stimulant and anxiolytic. It acts as a receptor agonist at most nicotinic acetylcholine receptors, except at two nicotinic receptor subunits where it acts as a receptor antagonist .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of nicotine, hydrochloride, (+)- involves several steps. One common method includes the extraction of nicotine from tobacco leaves or rhizomes using supercritical carbon dioxide extraction. This method involves mixing the raw material powder with an entrainer, such as ethanol, and extracting nicotine at specific temperatures and pressures .
Industrial Production Methods: In industrial settings, nicotine is often extracted from tobacco waste. The extracted nicotine is then purified to achieve high purity levels. Supercritical carbon dioxide extraction is a preferred method due to its efficiency and environmental benefits .
Análisis De Reacciones Químicas
Types of Reactions: Nicotine, hydrochloride, (+)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its transformation into different derivatives and analogs.
Common Reagents and Conditions: Common reagents used in these reactions include diisopropylethylamine (DIPEA), sodium hydroxide (NaOH), and various iodides. Reaction conditions often involve specific temperatures and solvents, such as acetonitrile and methanol .
Major Products Formed: The major products formed from these reactions include various nicotine analogs and derivatives, which are used in different scientific and industrial applications .
Aplicaciones Científicas De Investigación
Nicotine, hydrochloride, (+)- has a wide range of scientific research applications. In chemistry, it is used to study the properties and reactions of alkaloids. In biology, it is used to investigate the effects of nicotine on cellular processes and receptor interactions. In medicine, it is used in smoking cessation therapies and to study the effects of nicotine on neurological disorders such as Parkinson’s disease and Alzheimer’s disease .
Mecanismo De Acción
Nicotine, hydrochloride, (+)- exerts its effects by binding to nicotinic acetylcholine receptors on autonomic ganglia, the adrenal medulla, neuromuscular junctions, and in the brain. This binding leads to the stimulation of neurons and the release of neurotransmitters such as dopamine. The compound has both stimulant and reward effects, which contribute to its addictive properties .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to nicotine, hydrochloride, (+)- include cytisine, lobeline, and varenicline. These compounds also interact with nicotinic acetylcholine receptors but have different binding affinities and pharmacological effects .
Uniqueness: What sets nicotine, hydrochloride, (+)- apart from these similar compounds is its high binding affinity and potent stimulant effects. This makes it highly addictive and effective in smoking cessation therapies when used in controlled doses .
Propiedades
IUPAC Name |
3-[(2R)-1-methylpyrrolidin-2-yl]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.ClH/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;/h2,4,6,8,10H,3,5,7H2,1H3;1H/t10-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDJBTCAJIMNXEW-HNCPQSOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C2=CN=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@@H]1C2=CN=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69782-38-3 | |
| Record name | Nicotine, hydrochloride, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069782383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![8-fluoro-4H-thieno[3,2-c]chromene-2-carbohydrazide](/img/structure/B1608531.png)
![Methyl 2-[3-(2-chloroethyl)ureido]benzoate](/img/structure/B1608533.png)



![4-Hydrazino-2,5,6-trimethylthieno[2,3-d]pyrimidine](/img/structure/B1608537.png)


